molecular formula C2H7NO3S B1603678 2-Hydroxyethane-1-sulfonamide CAS No. 162894-76-0

2-Hydroxyethane-1-sulfonamide

Cat. No. B1603678
CAS RN: 162894-76-0
M. Wt: 125.15 g/mol
InChI Key: BLGJHQMNSBYLEZ-UHFFFAOYSA-N
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Description

2-Hydroxyethane-1-sulfonamide is an organosulfur compound with the molecular formula C2H7NO3S and a molecular weight of 125.15 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Hydroxyethane-1-sulfonamide is 1S/C2H7NO3S/c3-7(5,6)2-1-4/h4H,1-2H2,(H2,3,5,6) . This indicates that it contains a tetrahedral sulfur center with four different groups attached .


Physical And Chemical Properties Analysis

2-Hydroxyethane-1-sulfonamide has a melting point of 42-44°C . It has a predicted boiling point of 342.6±44.0°C and a predicted density of 1.494±0.06 g/cm3 .

Scientific Research Applications

Antibacterial Applications

2-Hydroxyethane-1-sulfonamide is a sulfonamide derivative, a group known for its antibacterial properties. It can inhibit bacterial growth by interfering with the synthesis of folic acid, an essential component for bacterial DNA replication and cell division . This makes it a potential candidate for developing new antibacterial agents, especially for strains resistant to traditional antibiotics.

Diuretic Effects

Sulfonamide derivatives have been utilized for their diuretic effects, which promote the excretion of water from the body . Research into 2-Hydroxyethane-1-sulfonamide could explore its efficacy as a diuretic, potentially aiding in the treatment of conditions like hypertension and edema.

Anticancer Research

The sulfonamide group has shown promise in anticancer research, with some derivatives exhibiting the ability to inhibit carbonic anhydrase, an enzyme involved in tumor growth and metastasis . Investigating 2-Hydroxyethane-1-sulfonamide in this context could contribute to the development of novel cancer therapies.

Anti-Inflammatory Properties

Sulfonamides can also exhibit anti-inflammatory properties, making them useful in the treatment of chronic inflammatory diseases . 2-Hydroxyethane-1-sulfonamide may be studied for its potential to reduce inflammation in various medical conditions.

Environmental Impact Studies

Given the widespread use of sulfonamides, their environmental impact is of concern. Studies involving 2-Hydroxyethane-1-sulfonamide could assess its persistence in the environment, its effects on microbial communities, and the development of antibiotic resistance .

Analytical Chemistry

2-Hydroxyethane-1-sulfonamide can be used as a standard or reagent in analytical chemistry to develop assays for detecting sulfonamide compounds in biological and environmental samples .

Safety and Hazards

2-Hydroxyethane-1-sulfonamide is associated with hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-hydroxyethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO3S/c3-7(5,6)2-1-4/h4H,1-2H2,(H2,3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGJHQMNSBYLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162894-76-0
Record name Isethionic acid amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162894760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-hydroxyethane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISETHIONIC ACID AMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CU58SI289
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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